silane CAS No. 95097-52-2](/img/structure/B14343692.png)
[2-(Cyclohex-1-en-1-yl)ethyl](trimethoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclohex-1-en-1-yl)ethylsilane: is an organosilicon compound characterized by the presence of a cyclohexenyl group attached to an ethyl chain, which is further bonded to a trimethoxysilane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-1-en-1-yl)ethylsilane typically involves the reaction of cyclohexene with an appropriate ethylating agent, followed by the introduction of the trimethoxysilane group. One common method involves the use of a Grignard reagent, where cyclohexene is first converted to a cyclohexylmagnesium bromide intermediate. This intermediate is then reacted with ethyl bromide to form the desired ethylated product. Finally, the trimethoxysilane group is introduced through a hydrosilylation reaction using trimethoxysilane and a suitable catalyst, such as platinum or rhodium complexes .
Industrial Production Methods
Industrial production of 2-(Cyclohex-1-en-1-yl)ethylsilane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
2-(Cyclohex-1-en-1-yl)ethylsilane: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group, often using hydrogenation catalysts like palladium on carbon.
Substitution: The trimethoxysilane group can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is frequently used.
Substitution: Nucleophiles like sodium iodide (NaI) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Oxidation: Cyclohexenone or cyclohexanol derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
2-(Cyclohex-1-en-1-yl)ethylsilane: finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic transformations.
Medicine: Investigated for its role in drug delivery systems and as a component in the synthesis of bioactive molecules.
作用機序
The mechanism of action of 2-(Cyclohex-1-en-1-yl)ethylsilane involves its ability to undergo various chemical transformations, which are facilitated by the reactive trimethoxysilane group. This group can hydrolyze in the presence of moisture, forming silanols that can further condense to form siloxane bonds. These reactions are crucial in applications such as surface modification and the formation of cross-linked polymer networks .
類似化合物との比較
2-(Cyclohex-1-en-1-yl)ethylsilane: can be compared with other similar compounds, such as:
2-(Cyclohex-1-en-1-yl)ethylsilane: Similar structure but with triethoxy groups instead of trimethoxy, leading to different reactivity and applications.
Cyclohexenylmethylsilane: Lacks the ethyl chain, resulting in different chemical properties and uses.
Cyclohexyltrimethoxysilane: Contains a cyclohexyl group instead of a cyclohexenyl group, affecting its reactivity in certain reactions.
These comparisons highlight the unique features of 2-(Cyclohex-1-en-1-yl)ethylsilane , such as its specific reactivity and versatility in various applications.
特性
CAS番号 |
95097-52-2 |
|---|---|
分子式 |
C11H22O3Si |
分子量 |
230.38 g/mol |
IUPAC名 |
2-(cyclohexen-1-yl)ethyl-trimethoxysilane |
InChI |
InChI=1S/C11H22O3Si/c1-12-15(13-2,14-3)10-9-11-7-5-4-6-8-11/h7H,4-6,8-10H2,1-3H3 |
InChIキー |
HXSQYLVIFHUAEI-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCC1=CCCCC1)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


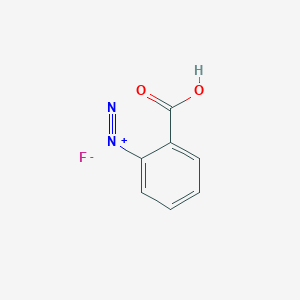
![8,8'-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline)](/img/structure/B14343621.png)
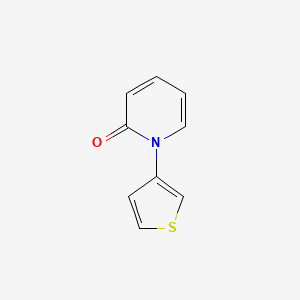
![2-Oxazolidinone, 3-(1-methylethyl)-5-[[(methylsulfonyl)oxy]methyl]-, (S)-](/img/structure/B14343625.png)
![4-[2-(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethyl]benzene-1,3-diol](/img/structure/B14343632.png)

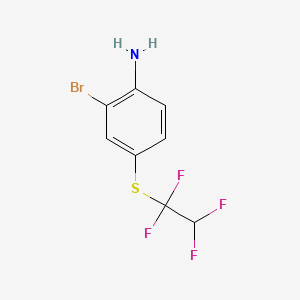
![2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane](/img/structure/B14343644.png)
![N-{[2-(1H-Pyrrol-1-yl)phenyl]methyl}propanamide](/img/structure/B14343651.png)

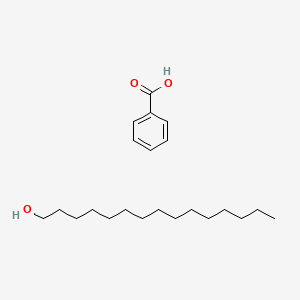
![10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane](/img/structure/B14343661.png)
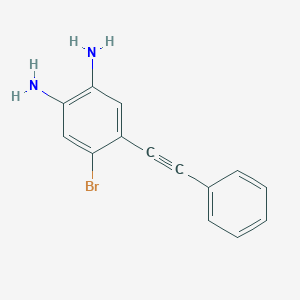
![2-(Thiophen-3-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B14343678.png)
